4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a brominated hydroxyphenyl group, a thiadiazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reacted with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base moiety can yield the corresponding amine.
Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial and fungal enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential nutrient for microbial growth . Additionally, the thiadiazole ring may interact with other molecular targets, enhancing the compound’s antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide .
- **4-bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol .
Uniqueness
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the brominated hydroxyphenyl group enhances its antimicrobial activity compared to similar compounds .
Properties
Molecular Formula |
C17H15BrN4O3S2 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-16-20-21-17(26-16)22-27(24,25)14-6-4-13(5-7-14)19-10-11-9-12(18)3-8-15(11)23/h3-10,23H,2H2,1H3,(H,21,22) |
InChI Key |
LGLJDHWYPWISJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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